Isopropyl benzenesulfonate

Overview

Description

Mechanism of Action

Target of Action

Isopropyl benzenesulfonate is a sulfonate ester genotoxic impurity found in active pharmaceutical ingredients . It has the potential to exert toxic effects in bacterial and mammalian cells .

Mode of Action

It is known that acute inhalation of isopropyl benzene can cause dizziness, headaches, drowsiness, ataxia, and unconsciousness . In animal experiments, isopropyl benzene causes slight irritation of the skin, eyes, and mucous membranes of the respiratory tract .

Biochemical Pathways

It is known that isopropyl benzene, a related compound, affects the kidneys, liver, and airways when inhaled repeatedly . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

It is known that the compound is a genotoxic impurity found in active pharmaceutical ingredients . More research is needed to understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of this compound’s action is primarily toxic effects in bacterial and mammalian cells . It has been shown to be a genotoxic impurity in active pharmaceutical ingredients .

Action Environment

It is known that the compound is a genotoxic impurity found in active pharmaceutical ingredients

Biochemical Analysis

Biochemical Properties

It is known that it can interact with various enzymes, proteins, and other biomolecules in a cell . The nature of these interactions is complex and may vary depending on the specific cellular context.

Cellular Effects

Isopropyl benzenesulfonate has been found to have potential toxic effects in bacterial and mammalian cells . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that it can have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is likely that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropyl benzenesulfonate can be synthesized by reacting propylene with benzenesulfonic acid at temperatures below 50°C. The crude ester is then washed with water to remove any unreacted benzenesulfonic acid, yielding the final product .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the reaction of benzenesulfonic acid with isopropanol under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: Isopropyl benzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water or aqueous acids, yielding benzenesulfonic acid and isopropanol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used to hydrolyze the ester bond.

Major Products Formed:

Substitution Reactions: Depending on the nucleophile, the major products can include substituted benzenesulfonates.

Hydrolysis: The major products are benzenesulfonic acid and isopropanol.

Scientific Research Applications

Isopropyl benzenesulfonate has several applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of other sulfonate esters.

Industry: It is used in the production of various chemical intermediates and as a catalyst in certain industrial processes.

Comparison with Similar Compounds

Isopropyl benzenesulfonate is similar to other sulfonate esters such as methyl benzenesulfonate and ethyl benzenesulfonate. it is unique in its specific use as a genotoxic impurity in pharmaceutical ingredients . Other similar compounds include:

- Methyl benzenesulfonate

- Ethyl benzenesulfonate

- Butyl benzenesulfonate

These compounds share similar chemical properties but differ in their alkyl groups, which can influence their reactivity and applications.

Biological Activity

Isopropyl benzenesulfonate (IBS) is an ester compound that has garnered attention due to its potential biological activities, including antimicrobial properties and its applications in various industrial processes. This article explores the biological activity of IBS, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

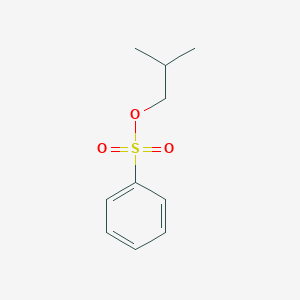

This compound is characterized by the following chemical formula:

- Molecular Formula : C10H12O3S

- CAS Number : 6214-18-2

This compound features a benzenesulfonate group attached to an isopropyl group, which contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it useful in various applications, particularly in the formulation of disinfectants and preservatives. A study highlighted that IBS can inhibit the growth of certain bacteria and fungi, which positions it as a potential candidate for use in pharmaceuticals and personal care products .

Table 1: Antimicrobial Efficacy of this compound

| Microorganism | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Escherichia coli | 1 | 15 |

| Staphylococcus aureus | 1 | 18 |

| Candida albicans | 0.5 | 12 |

The above table summarizes the antimicrobial efficacy of IBS against various microorganisms, showing significant inhibition at relatively low concentrations.

Toxicological Studies

Despite its beneficial properties, the toxicological profile of this compound must be considered. Studies have reported skin irritation upon exposure to concentrated forms of the compound. For instance, a tier II assessment indicated that exposure to linear alkylbenzenesulfonates, which share structural similarities with IBS, can lead to skin irritation and ocular damage in animal models .

Case Studies in Environmental Applications

This compound has been utilized in environmental remediation efforts, particularly in surfactant-enhanced oil recovery (SEOR). In one case study involving the removal of light non-aqueous phase liquids (LNAPL), IBS was part of a formulation that significantly improved recovery rates compared to traditional methods.

Case Study Summary: SEOR Using this compound

- Location : Charlotte Air National Guard

- Objective : Removal of Jet Fuel NAPL

- Methodology :

- Injection of a surfactant mixture including IBS.

- Monitoring LNAPL recovery over a period of 36 days.

- Results :

- Approximately 57 gallons of LNAPL were recovered.

- Soil and groundwater samples showed significant reductions in total petroleum hydrocarbons (TPH) and volatile organic compounds (VOCs).

Analytical Methods for Detection

The detection of this compound in various matrices has been facilitated by advanced analytical techniques. For example, mass spectrometry coupled with UV detection has proven effective for quantifying IBS at low concentrations. The limits of detection (LOD) and quantification (LOQ) for IBS were established at 0.5 ng/mL and 1.5 ng/mL respectively, demonstrating the compound's traceability in complex samples .

Table 2: Limits of Detection for Benzenesulfonate Esters

| Analyte | LOD (ng/mL) | LOQ (ng/mL) |

|---|---|---|

| Methyl Benzenesulfonate | 5 | 15 |

| Ethyl Benzenesulfonate | 0.5 | 1.5 |

| This compound | 0.5 | 1.5 |

Properties

IUPAC Name |

propan-2-yl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-8(2)12-13(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQZZXXKFKTWDPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311605 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6214-18-2 | |

| Record name | Isopropyl benzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl benzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOPROPYL BENZENESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF97SL9332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of isopropyl benzenesulfonate in studying reaction mechanisms?

A1: this compound serves as a useful substrate in investigating the mechanisms of elimination reactions (E2). Specifically, studies have utilized deuterium-labeled this compound to examine the kinetic isotope effects (kH/kD) in E2 reactions with methoxide ion. [] The observed increase in kH/kD with electron-withdrawing substituents on the benzenesulfonate ring provides evidence for a mechanism involving simultaneous cleavage of both the Cα-O and Cβ-H bonds. [] This type of mechanistic insight is crucial for understanding and predicting the outcomes of organic reactions.

Q2: Can this compound be found as an impurity in pharmaceuticals?

A2: Yes, this compound has been identified as a potential genotoxic impurity in amlodipine besilate, a common medication for hypertension. [] Given the potential risks associated with genotoxic compounds, even at trace levels, it's crucial to have sensitive and accurate methods for their detection and quantification.

Q3: What analytical techniques are employed to detect and quantify trace amounts of this compound?

A3: Liquid chromatography coupled with tandem mass spectrometry (LC-QQQ-MS/MS) has been successfully applied to determine trace levels of this compound in amlodipine besilate. [] This method offers high sensitivity and selectivity, enabling the detection of this compound at concentrations as low as 1 ng/mL. [] The method demonstrated good linearity, precision, and accuracy, making it suitable for quality control purposes in pharmaceutical manufacturing. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.